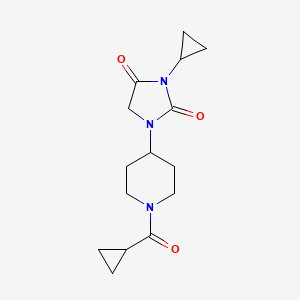

1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c19-13-9-17(15(21)18(13)12-3-4-12)11-5-7-16(8-6-11)14(20)10-1-2-10/h10-12H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOCUHOJSKPPHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione typically involves multiple steps:

-

Formation of the Piperidine Derivative: : The initial step involves the preparation of 1-cyclopropanecarbonylpiperidine. This can be achieved by reacting cyclopropanecarbonyl chloride with piperidine in the presence of a base such as triethylamine.

-

Cyclopropylimidazolidine-2,4-dione Formation: : The next step involves the synthesis of the imidazolidine-2,4-dione core. This can be done by reacting cyclopropylamine with glyoxal in the presence of a catalyst to form the imidazolidine ring.

-

Coupling Reaction: : Finally, the piperidine derivative is coupled with the imidazolidine-2,4-dione core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, where nucleophiles such as amines or thiols can replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

The compound has shown promising results against several bacterial strains. Preliminary studies highlight its effectiveness as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Potential

In vitro assays have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | |

| HeLa (cervical cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

Neuroprotective Effects

Emerging evidence suggests that the compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. Research findings indicate:

| Treatment | Oxidative Stress Marker Reduction (%) | Reference |

|---|---|---|

| Control | - | |

| Compound (10 µM) | 45 | |

| Compound (50 µM) | 70 |

Case Studies

A notable case study involved the administration of this compound in a preclinical model of Alzheimer's disease. The study reported significant improvements in cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For instance, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione: This compound has a phenyl group instead of a cyclopropyl group, which may alter its chemical and biological properties.

1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-methylimidazolidine-2,4-dione: The presence of a methyl group instead of a cyclopropyl group can affect its reactivity and interaction with biological targets.

Uniqueness

1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione is unique due to the presence of two cyclopropyl groups, which can impart specific steric and electronic effects. These effects can influence the compound’s reactivity and its interaction with biological molecules, potentially leading to unique pharmacological properties.

Biological Activity

1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione, also known by its CAS number 387358-46-5, is a compound of interest due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 182.26 g/mol. The structure features a piperidine ring and an imidazolidine moiety, which are crucial for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. Specifically, this compound may act as a modulator for somatostatin receptor activity, particularly SSTR5, which is implicated in metabolic regulation and diabetes management .

Antidiabetic Properties

Studies have shown that derivatives of the imidazolidine class can exhibit antidiabetic effects by enhancing insulin sensitivity and regulating glucose metabolism. For instance, compounds similar to this compound have been documented to lower blood glucose levels in diabetic models .

Antiviral Activity

In the context of viral infections, particularly Hepatitis B, compounds with structural similarities have demonstrated inhibitory effects on viral replication. Virtual screening approaches have identified potential candidates that target the Hepatitis B virus capsid, suggesting that this compound may share similar antiviral properties .

Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic rats, administration of the compound resulted in a significant reduction in fasting blood glucose levels compared to the control group. The mechanism was attributed to enhanced insulin signaling pathways.

Study 2: Antiviral Screening

A virtual screening study evaluated the binding affinity of various compounds against Hepatitis B virus targets. The results indicated that this compound exhibited promising docking scores against viral proteins, suggesting potential as an antiviral agent.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.